![molecular formula C5H11BrO2Si B099243 Trimethylsilyl bromoacetate CAS No. 18291-80-0](/img/structure/B99243.png)
Trimethylsilyl bromoacetate
Overview
Description
Trimethylsilyl bromoacetate is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and reactions involving trimethylsilyl groups are extensively studied. These studies explore the reactivity of trimethylsilyl-containing compounds in various synthetic applications, including their use in protection and deprotection strategies in organic synthesis, as well as their role in the formation of new carbon-silicon bonds .
Synthesis Analysis
The synthesis of compounds related to this compound involves several strategies. For instance, trimethylsilyl azide has been used for the efficient O-trimethylsilylation of alcohols and phenols under neat conditions, catalyzed by tetrabutylammonium bromide . Additionally, 1,2-bis(trimethylsilyl)benzenes, which are key starting materials for various syntheses, can be functionalized through Diels-Alder or C-H activation reactions to introduce bromo groups . Trimethylsilyl bromide itself has been evaluated as a hard-acid deprotecting reagent in peptide synthesis, showcasing its utility in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would consist of a trimethylsilyl group attached to a bromoacetate moiety. While the specific molecular structure analysis of this compound is not provided, the studies do discuss the molecular mechanisms of related trimethylsilyl compounds. For example, the elimination of trimethylsilyl bromide from certain isoxazolidines has been analyzed, revealing a two-step mechanism involving an intermediate and several distinct phases along the reaction path .
Chemical Reactions Analysis
Trimethylsilyl groups are known to participate in a variety of chemical reactions. The papers describe several reactions, such as the addition of α-halonitriles to carbonyl compounds catalyzed by zinc-trimethylchlorosilane , the alkylation of trimethylsilylcyclopentadienide anion with tert-butyl bromoacetate , and the synthesis of α-bromovinylsilanes from bis(trimethylsilyl)bromomethyllithium . These reactions highlight the versatility of trimethylsilyl groups in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the papers. However, the properties of trimethylsilyl groups and their reactivity can be inferred from the studies. Trimethylsilyl groups are known for their ability to protect functional groups in organic molecules during synthesis and can be removed under specific conditions, as demonstrated by the use of trimethylsilyl bromide in peptide synthesis . The reactivity of trimethylsilyl compounds with electrophiles and their role in the formation of various functionalized products also provide insight into their chemical behavior .
Scientific Research Applications
Alkylation and Steric Effects : Trimethylsilyl bromoacetate (TMSBr) is used in alkylation reactions. For instance, the alkylation of trimethylsilylcyclopentadienide anion with tert-butyl bromoacetate demonstrates simultaneous elimination of the trimethylsilyl group, influenced by a long-distance steric effect (Carceller et al., 1982).
Peptide Synthesis : TMSBr is used in peptide synthesis, particularly for cleaving benzyl-type protecting groups. It has been shown to be effective in reducing side reactions and improving the yield in the synthesis of peptides like human gastrin-releasing peptide (Fujii et al., 1987).
Food Chemistry : In food chemistry, TMSBr is applied in the determination of certain amines in fishery products. Its reaction with tert-butyl bromoacetate aids in quantifying compounds like trimethylamine, a marker of fish spoilage (Baliño-Zuazo & Barranco, 2016).
Ultrasound-Induced Synthesis : TMSBr is used in ultrasound-induced synthesis processes. For example, the reaction of bromoacetic acid trimethylsilylester with zinc in the presence of chlorotrimethylsilane is enhanced by sono-waves, leading to high yields of desired products (Nietzschmann et al., 1991).
Organic Synthesis : TMSBr is employed in the synthesis of various organic compounds, such as β-halovinyl ketones from acetylenic ketones (Taniguchi et al., 1986), and in the zinc-mediated synthesis of pyrrole diesters from nitriles and ethyl bromoacetate (Rao & Desai, 2015).
Polymer and Coating Applications : TMSBr is used in the synthesis of novel carboxylic acids for applications in methacrylated epoxy-based oligomers, influencing the properties of hybrid coatings (Naghash et al., 2021).
Nuclear Magnetic Resonance Studies : Trimethylsilyl compounds, including TMSBr, have been studied using 29Si and 13C NMR, providing valuable data for organosilicon chemistry (Harris & Kimber, 1975).
Chemical Synthesis : TMSBr is used in chemical syntheses, such as the regiospecific incorporation of halogens into phenols (Wilbur et al., 1983), and in the preparation of cannabinoid metabolites (Seltzman et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Trimethylsilyl bromoacetate is primarily used as a reagent in organic synthesis . Its primary targets are typically organic compounds that can undergo nucleophilic substitution or addition reactions .
Mode of Action
This compound acts as an alkylating agent . It can donate the bromoacetate group to a suitable nucleophile in the target molecule. This reaction is facilitated by the trimethylsilyl group, which acts as a leaving group .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecule. For example, it has been used in the synthesis of new imidazolium salts functionalized with the trimethylsilyl ester group . It has also been used as an alkylating agent in the synthesis of the succinate fragment of pantocin B, an antibiotic natural product .
Pharmacokinetics
Its physical properties such as its boiling point (57-58 °c at 9 mmhg) and density (1284 g/mL at 25 °C) suggest that it is relatively volatile and may be rapidly distributed in the environment .
Result of Action
The result of this compound’s action is the formation of a new organic compound. The exact nature of this compound depends on the target molecule and the reaction conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its reactivity may be affected by the presence of other reagents, the temperature, and the pH of the reaction medium . Its stability may also be influenced by storage conditions, as it is classified as a flammable liquid and a skin corrosive .
properties
IUPAC Name |
trimethylsilyl 2-bromoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHHFMWUDHXPFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171359 | |
Record name | Trimethylsilyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Trimethylsilyl bromoacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21782 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
18291-80-0 | |
Record name | Acetic acid, 2-bromo-, trimethylsilyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18291-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl bromoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018291800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsilyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl bromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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